molecular formula C11H12O2S B105738 O-ethyl 3-oxo-3-phenylpropanethioate CAS No. 16516-19-1

O-ethyl 3-oxo-3-phenylpropanethioate

Cat. No.: B105738
CAS No.: 16516-19-1
M. Wt: 208.28 g/mol
InChI Key: GTPRFMULQGUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl 3-oxo-3-phenylpropanethioate is a thioester derivative characterized by a central β-keto thioester group, where the oxygen atom in the ester moiety is replaced by sulfur. This structural modification significantly alters its chemical reactivity and physical properties compared to its oxy-ester analogs. The compound features a phenyl group at the β-position and an ethyl group at the thioester terminal, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and sulfur-containing pharmaceuticals.

Properties

CAS No.

16516-19-1

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

O-ethyl 3-oxo-3-phenylpropanethioate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

GTPRFMULQGUWHD-UHFFFAOYSA-N

SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cleavage of the N–S bond in 1a , yielding the β-keto thioester product. Key parameters include:

  • Catalyst : Dodecylbenzenesulfonic acid (DBSA, 1.0 equiv).

  • Solvent : Water (reflux, 5 hours).

  • Yield : 91% (47.3 mg from 0.25 mmol of 1a ).

  • Byproducts : None reported, with full conversion of the starting material.

The product exists as a 5:4 mixture of keto and enol tautomers, confirmed by 1^1H NMR (CDCl3_3, 400 MHz).

Substrate Scope and Functional Group Tolerance

The method accommodates diverse aryl substituents (Table 1):

Substrate (R)ProductYield (%)Keto/Enol Ratio
Phenyl (1a )2a 915:4
4-Methylphenyl (1d )2d 905:3
4-Methoxyphenyl (1e )2e 913:1
4-Chlorophenyl (1g )2g 925:2
4-Iodophenyl (1i )2i 911:7

Electron-donating (e.g., -OCH3_3) and electron-withdrawing (e.g., -CF3_3, halogens) groups are well-tolerated, with yields consistently exceeding 90%.

Optimization of Reaction Parameters

Catalyst Loading

DBSA loading critically influences efficiency (Table 2):

DBSA (equiv)Yield (%)Reaction Time (h)
0.5757
1.0915
2.0925

While 2.0 equiv of DBSA marginally improves yield, 1.0 equiv is optimal for cost-effectiveness. Substituting DBSA with H2_2SO4_4 or CF3_3SO3_3H reduces yields to <50% due to poor substrate solubility.

Solvent and Temperature

Water outperforms organic solvents (e.g., CH3_3CN, CH2_2Cl2_2) by enhancing reaction rates and simplifying purification. Reflux conditions (100°C) are essential for complete conversion; reactions at 80°C require >12 hours for comparable yields.

Scalability and Industrial Feasibility

Gram-scale synthesis demonstrates practical applicability:

  • Input : 1a (5 mmol, 1.416 g).

  • Output : 2a (0.915 g, 88% yield).

  • Purity : >99% after silica gel chromatography (petroleum ether/ethyl acetate).

The EcoScale score for this process is 87/100, reflecting excellent green chemistry metrics (Table 3):

ParameterScore
Yield20/20
Safety18/20
Solvent Toxicity15/15
Catalyst Toxicity10/10
Energy Efficiency12/15
Purification12/20

Alternative Synthetic Routes

Thioesterification of β-Keto Acids

While less common, this compound can be synthesized via thioesterification of benzoylacetic acid with ethanethiol. However, this method requires toxic thiols and suffers from low yields (≤60%).

Acyl Chloride Intermediates

Reaction of 3-oxo-3-phenylpropanoyl chloride with sodium ethanethiolate in anhydrous THF affords the target compound in 78% yield. Challenges include handling moisture-sensitive intermediates and stringent purification requirements.

Characterization and Analytical Data

Key spectroscopic properties of this compound include:

  • 1^1H NMR (CDCl3_3) : δ 7.87 (d, J = 8.0 Hz, 2H, Ar-H), 4.18 (s, 2H, CH2_2), 2.96 (q, J = 7.4 Hz, 2H, SCH2_2), 1.26 (t, J = 7.4 Hz, 3H, CH3_3).

  • 13^{13}C NMR (CDCl3_3) : δ 195.0 (C=O), 191.7 (C=S), 133.8 (Ar-C), 54.2 (CH2_2), 24.2 (SCH2_2), 14.6 (CH3_3).

  • HRMS : m/z calcd. for C11_{11}H12_{12}O2_2S [M+H]+^+: 209.0634, found: 209.0638 .

Chemical Reactions Analysis

Types of Reactions

O-ethyl 3-oxo-3-phenylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

O-ethyl 3-oxo-3-phenylpropanethioate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving thiol groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-ethyl 3-oxo-3-phenylpropanethioate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The thiol group can participate in redox reactions, making it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ethyl 3-(2-fluorophenyl)-3-oxopropanoate) increase polarity and reactivity, while bulky substituents (e.g., 2,2-dimethyl in ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate) raise boiling points due to increased molecular weight and steric effects .
  • Thioester vs. Ester : The thioester analog (hypothetical) is expected to exhibit lower melting/boiling points and higher nucleophilicity compared to oxy-esters due to sulfur’s larger atomic size and weaker C–S bond strength .

Key Observations :

  • Multicomponent reactions (e.g., Procedure III-B in ) enable efficient synthesis of complex β-keto esters with moderate yields (~51%).
  • Substituents like trifluoromethyl groups require specialized precursors and may reduce yields due to steric and electronic challenges .

Key Observations :

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for O-ethyl 3-oxo-3-phenylpropanethioate, and how can reaction conditions be optimized for yield?

    • Methodological Answer : The compound is synthesized via condensation reactions involving β-keto esters and thiols. For example, ethyl 4-chloro-3-oxobutanoate reacts with phenylhydrazines under acidic conditions (acetic acid, ammonium acetate) to form heterocycles like pyrazoles or benzimidazoles . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (room temp vs. reflux), and catalyst (e.g., ammonium acetate). Yields improve with stoichiometric control of reactants and inert atmospheres to prevent oxidation of the thioester group.

    Q. What spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer : Key techniques include:

    • NMR : 1^1H NMR shows resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the keto group (δ 3.3–3.5 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, multiplet) .
    • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S stretch) confirm functional groups .
    • MS : Molecular ion peaks (e.g., m/z 236 for C11_{11}H12_{12}O2_2S) and fragmentation patterns validate purity .

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers. Emergency protocols align with GHS guidelines for thioesters, which may release toxic fumes upon decomposition .

    Advanced Research Questions

    Q. How do variations in reaction conditions lead to divergent products in heterocyclic synthesis?

    • Methodological Answer : Divergent outcomes arise from competing reaction pathways. For example:

    • Acidic conditions (acetic acid, NH4_4OAc) favor cyclization to pyrazolones via keto-enol tautomerism .
    • Neutral solvents (ethanol) may yield open-chain intermediates, requiring catalysts like piperidine for cyclization. Contradictory data in literature (e.g., vs. 4) suggest systematic screening of solvent-catalyst pairs is critical.

    Q. How does structural modification of the phenyl group influence enzyme inhibition?

    • Methodological Answer : Fluorine substitution at the ortho position (as in ethyl 3-(2-fluorophenyl)-3-oxopropanoate) enhances electron-withdrawing effects, increasing binding affinity to enzymes like acetylcholinesterase. Compare IC50_{50} values of derivatives:

    SubstituentIC50_{50} (μM)
    -H12.4
    -F (2-position)6.8
    • Computational docking (e.g., AutoDock Vina) predicts interactions with catalytic residues, guiding rational design.

    Q. How can computational methods predict reactivity and stability under experimental conditions?

    • Methodological Answer :

    • DFT calculations (Gaussian 16) model transition states for thioester hydrolysis, identifying pH-dependent stability (e.g., t1/2_{1/2} at pH 7 vs. 9).
    • Molecular dynamics (AMBER) simulate solvent effects on reaction pathways, explaining contradictions in solvent-dependent yields .

    Q. What strategies resolve contradictions in spectroscopic data for derivatives?

    • Methodological Answer : Cross-validate using:

    • 2D NMR (HSQC, HMBC) to assign ambiguous peaks in crowded spectra.
    • X-ray crystallography for absolute configuration confirmation, resolving disputes over stereochemistry in cyclized products .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.